3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Microwave-Assisted Reactions: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reactions have been reported for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of microwave-assisted techniques can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are commonly used to introduce aryl or heteroaryl groups into the pyrazolo[1,5-a]pyrimidine scaffold.
Common Reagents and Conditions
Reagents: Boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), and bases (e.g., potassium carbonate).
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which can exhibit diverse biological activities .
Scientific Research Applications
3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, antianxiety, and anti-inflammatory agent.
Optical Applications: Pyrazolo[1,5-a]pyrimidines are used as fluorophores in optical applications due to their tunable photophysical properties.
Biological Imaging: The compound’s fluorescent properties make it useful for studying intracellular processes and as a chemosensor.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders . The presence of electron-donating or electron-withdrawing groups can significantly influence the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent belonging to the same class.
Uniqueness
3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both a fluorophenyl group and a methylsulfonyl group, which can enhance its biological activity and selectivity. The combination of these functional groups can also improve the compound’s pharmacokinetic properties and reduce potential side effects compared to other similar compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUBTMBQERPLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.